molecular formula C7H13ClN2O B2474412 N-(2-Chloroethyl)pyrrolidine-1-carboxamide CAS No. 1495150-98-5

N-(2-Chloroethyl)pyrrolidine-1-carboxamide

Cat. No. B2474412
CAS RN: 1495150-98-5
M. Wt: 176.64
InChI Key: CSBOTCGEMSFANF-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule is also known as CEP or Chlorambucil, and it belongs to the class of nitrogen mustards. Chlorambucil is a chemotherapy drug that is used to treat various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. However,

Scientific Research Applications

Synthesis and Biological Activities

N-(2-Chloroethyl)pyrrolidine-1-carboxamide, a chemical structure related to various pyrrolidine derivatives, is often used in the synthesis of biologically active compounds:

  • Anti-inflammatory Applications : The synthesis of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, related to this compound, showed significant anti-inflammatory properties. These compounds were evaluated through in vivo acute carrageenan-induced paw edema methods in rats, revealing considerable pharmacological properties. Molecular modeling studies validated the pharmacological data and provided evidence for the observed anti-inflammatory behavior (Barsoum, 2011).

  • Antitumor and Antihyperglycemic Applications : Research on nitric oxide-releasing type II antidiabetic drugs, connected with the structure of this compound, resulted in prodrugs designed to reduce the risk of adverse cardiovascular events in diabetic patients. These compounds exhibited oral antihyperglycemic activity and beneficial hypotensive properties (Kaur et al., 2012).

  • Neuroprotective and Memory-Enhancing Effects : A study on original pyrrolidine derivatives with putative nootropic effect, connected to the chemical structure of this compound, showed that these compounds improved the memory process. The effects varied depending on the regime of application, the memory capacity of the experimental animals, and the experimental method used (Petkov et al., 1991).

  • Role in Drug Discovery : The pyrrolidine ring, part of the this compound structure, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. The versatility of this scaffold, including its stereochemistry and the ability to efficiently explore pharmacophore space, makes it a valuable component in designing biologically active compounds (Li Petri et al., 2021).

Other Applications

Apart from the therapeutic uses, the structure of this compound and its derivatives also play roles in:

  • Pharmacokinetics and Comparative Studies : Comparative pharmacokinetics studies of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, a compound related to this compound, indicated higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride (Yamada et al., 1990).

  • Antiparasitic Activities : The synthesis and evaluation of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which are structurally related to this compound, demonstrated antiparasitic activity. These compounds were very active against the blood state Trypanosoma rhodesiense and maintained a high level of activity even with considerable variation in structure (Sundberg et al., 1990).

properties

IUPAC Name

N-(2-chloroethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c8-3-4-9-7(11)10-5-1-2-6-10/h1-6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBOTCGEMSFANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1495150-98-5
Record name N-(2-chloroethyl)pyrrolidine-1-carboxamide
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